molecular formula C22H26N2O7 B14036810 Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Cat. No.: B14036810
M. Wt: 430.5 g/mol
InChI Key: AMOSSTKBTVKFNW-DSJAQNLYSA-N
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Description

(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is a chemical compound with the molecular formula C22H26N2O7. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. This compound is characterized by its piperidine ring structure, which is substituted with a benzyloxyamino group and a carboxylic acid benzyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the carboxylic acid and oxyamine functions, followed by the introduction of the benzyloxy group. The key steps include:

    Protection of Functional Groups: The carboxylic acid and oxyamine groups are protected using suitable protecting groups.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.

    Cyclization: The protected intermediate undergoes cyclization to form the piperidine ring.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzyloxyamino group to other amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those with antibacterial properties.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring structure provides a scaffold that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
  • (2S,5S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
  • (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester ethanedioate

Uniqueness

(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is unique due to its specific stereochemistry and the presence of the oxalate counterion. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

benzyl (2S)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid

InChI

InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18?,19-;/m0./s1

InChI Key

AMOSSTKBTVKFNW-DSJAQNLYSA-N

Isomeric SMILES

C1CC(CN[C@@H]1C(=O)OCC2=CC=CC=C2)NOCC3=CC=CC=C3.C(=O)(C(=O)O)O

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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